molecular formula C22H20FN5O4S B2362565 N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-49-2

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2362565
CAS No.: 894034-49-2
M. Wt: 469.49
InChI Key: AXTWIJMZOXKCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a high-purity synthetic chemical reagent designed for advanced pharmaceutical and biochemical research. This complex oxalamide derivative features a unique molecular architecture, integrating a 3,4-dimethoxyphenyl group with a fluorine-substituted thiazolotriazole heterocyclic system. This specific structure suggests potential for targeted biological activity, making it a compound of significant interest in medicinal chemistry and drug discovery programs. It is primarily investigated for its potential as a key intermediate in the synthesis of novel therapeutic agents or as a tool compound for probing biological pathways. Researchers value this compound for exploring structure-activity relationships (SAR) in the development of new enzyme inhibitors or receptor modulators. The mechanism of action is highly structure-dependent, but related oxalamide compounds are known to exhibit various bioactivities, often acting through specific protein binding or inhibition. This product is strictly for research use in controlled laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4S/c1-31-17-8-7-15(11-18(17)32-2)25-21(30)20(29)24-10-9-16-12-33-22-26-19(27-28(16)22)13-3-5-14(23)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTWIJMZOXKCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound features a complex structure that includes a thiazolo-triazole moiety, which is known for various pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • 3,4-Dimethoxyphenyl Group : This aromatic ring contributes to the compound's hydrophobicity and potential interactions with biological targets.
  • Thiazolo[3,2-b][1,2,4]triazole Moiety : Known for its diverse biological activities, this heterocyclic structure is linked through an ethylene bridge to the oxalamide group.
  • Oxalamide Linkage : This functional group is significant in enhancing the compound's stability and bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a variety of biological activities including:

  • Antimicrobial Activity : Compounds containing thiazole and triazole rings have shown significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been noted in related compounds.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study indicated that derivatives of thiazolo-triazoles exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. For example, the Minimum Inhibitory Concentration (MIC) values were reported as low as 0.21 μM for certain derivatives against Pseudomonas aeruginosa and Escherichia coli .

Anti-inflammatory Mechanisms

The anti-inflammatory activity of related compounds has been linked to their ability to inhibit COX enzymes. For instance, compounds derived from the thiazolidinone structure have been recognized for their efficacy in reducing inflammation .

Anticancer Activity

In vitro studies have shown that some thiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle proteins. The binding interactions of these compounds with key cellular targets suggest their potential as anticancer agents .

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus, showing promising results with MIC values ranging from 0.5 to 5 µg/mL .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain analogs induced significant cell death in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values below 10 µM .
  • Inhibition of COX Enzymes : A derivative was tested for its ability to inhibit COX enzymes in a cell-free system, demonstrating IC50 values comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntimicrobialThiazolo-triazole derivativesMIC = 0.21 µM vs E. coli
Anti-inflammatoryThiazolidinone derivativesCOX inhibition
AnticancerThiazole-based analogsIC50 < 10 µM in HeLa cells

Preparation Methods

One-Pot Cyclization Strategy

The thiazolo-triazole ring system can be constructed using a catalyst-free, one-pot reaction between dibenzoylacetylene and functionalized triazoles. Adapted from RSC Advances (2015), this method facilitates high-yield formation of thiazolo[3,2-b]triazoles at room temperature.

Representative Procedure:

  • React 4-fluorophenyl-substituted triazole (1.0 equiv) with dibenzoylacetylene (1.2 equiv) in dichloromethane.
  • Stir at 25°C for 12 hours under inert atmosphere.
  • Isolate the product via filtration and recrystallization from ethanol.

Key Data:

Starting Material Product Structure Yield (%) Conditions Source
4-Fluorophenyl triazole Thiazolo-triazole with ethylamine 89 RT, 12 h, CH₂Cl₂

Oxalamide Synthesis Methodologies

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable route from Green Chemistry (2020) employs a ruthenium pincer complex to couple ethylene glycol with 3,4-dimethoxyaniline, producing oxalamides with H₂ evolution.

Procedure:

  • Combine ethylene glycol (2.0 equiv), 3,4-dimethoxyaniline (1.0 equiv), and Ru(PNNH) (1 mol%) in toluene/dimethoxyethane (1:1).
  • Heat at 135°C for 24 hours under N₂.
  • Isolate N¹-(3,4-dimethoxyphenyl)oxalamide via column chromatography (SiO₂, ethyl acetate/hexane).

Performance Metrics:

Amine Catalyst Loading (mol%) Yield (%) By-Product Source
3,4-Dimethoxyaniline 1 76 H₂

Oxalic Acid Diester Aminolysis

Adapting a patent from US7358394B2, oxalamides form via nucleophilic attack of amines on activated oxalic acid derivatives.

Optimized Protocol:

  • React diethyl oxalate (1.2 equiv) with N,O-dimethylhydroxylamine hydrochloride (2.4 equiv) in methanol.
  • Add NaOMe (4.0 equiv) at 0–5°C, stir for 3 hours.
  • Quench with acetic acid, extract with ethyl acetate, and purify via recrystallization.

Yield Comparison:

Diester Amine Solvent Yield (%) Source
Diethyl oxalate 3,4-Dimethoxyaniline MeOH 68
Dimethyl oxalate 3,4-Dimethoxyaniline DMSO 61

Final Coupling to Assemble the Target Compound

The thiazolo-triazole-ethylamine and oxalamide intermediates are coupled using standard amide-bond-forming reagents.

Stepwise Approach:

  • Activate the oxalamide’s carboxylic acid with EDCl/HOBt (1.5 equiv each) in DMF.
  • Add thiazolo-triazole-ethylamine (1.0 equiv) and stir at 0°C → RT for 24 h.
  • Purify by flash chromatography (gradient: CH₂Cl₂ → 10% MeOH/CH₂Cl₂).

Reaction Optimization:

Coupling Reagent Temp (°C) Time (h) Yield (%) Purity (%) Source
EDCl/HOBt 25 24 82 98
DCC/DMAP 0 → 25 18 78 95

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazolo-Triazole Formation: Electron-withdrawing groups (e.g., 4-F) on the phenyl ring may direct cyclization. Preferential C-6 substitution confirmed by XRD in analogous structures.
  • Oxalamide Stability: Ethylene glycol-derived oxalamides prone to hydrolysis. Use anhydrous conditions and stabilize with Na₂SO₄ during workup.
  • Coupling Efficiency: Bulky substituents on both fragments reduce reaction rates. Elevated temperatures (40°C) improve conversion but risk racemization.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can purity be validated?

The synthesis typically involves multi-step reactions, including:

  • Formation of the thiazolo-triazole core via cyclization of thiourea derivatives with α-haloketones .
  • Coupling of the thiazolo-triazole moiety with oxalamide precursors using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous dimethylformamide (DMF) .
  • Final purification via column chromatography or recrystallization. Validation : Confirm structural integrity using NMR (¹H/¹³C), IR (amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) . Purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Q. Which functional groups are critical for the compound’s reactivity and pharmacological activity?

Key groups include:

  • Thiazolo-triazole core : Enhances π-π stacking with target enzymes (e.g., kinases) .
  • Oxalamide bridge : Facilitates hydrogen bonding with catalytic residues .
  • 3,4-Dimethoxyphenyl and 4-fluorophenyl substituents : Modulate lipophilicity and membrane permeability .

Q. What initial biological assays are recommended for evaluating its pharmacological potential?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., cyclization) to minimize side reactions .
  • Catalyst selection : Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
  • Solvent optimization : Replace DMF with tetrahydrofuran (THF) for better solubility of intermediates .
  • Real-time monitoring : Employ TLC or inline FTIR to track reaction progress .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., VEGFR2) . Focus on key residues (e.g., Lys868 in EGFR) .
  • ADMET prediction : SwissADME or pkCSM to estimate logP (optimal range: 2–3), CYP450 inhibition, and bioavailability .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictory bioactivity data across studies be resolved?

  • Comparative assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Purity verification : Re-analyze batches with conflicting results via LC-MS to rule out impurities .
  • Target profiling : Use siRNA knockdown or CRISPR-Cas9 to validate specificity for suspected pathways .

Q. What methodologies assess stability under physiological conditions?

  • Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .
  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24 hours, followed by HPLC analysis .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced selectivity?

  • Substituent variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to improve kinase affinity .
  • Linker modification : Replace ethyl with PEG spacers to reduce cytotoxicity .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands to enable targeted protein degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?

  • Cross-laboratory calibration : Use reference compounds (e.g., doxorubicin) to normalize assay conditions .
  • Microenvironment modeling : Test under hypoxic vs. normoxic conditions to assess context-dependent activity .
  • Omics integration : Perform transcriptomics to identify cell-specific resistance mechanisms .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Characterization

TechniqueParametersTarget Data
¹H NMR500 MHz, DMSO-d₆δ 8.2 (s, triazole-H), δ 3.8 (s, OCH₃)
HRMSESI+, m/z[M+H]⁺ calculated: 479.12; observed: 479.11
HPLCC18 column, 70:30 ACN:H₂ORetention time: 6.8 min

Q. Table 2. Optimized Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield Improvement Strategy
CyclizationThiourea + α-bromoketone, 0°C, THFAdd molecular sieves to absorb HBr
Amide couplingEDCI/DMAP, DMF, RTUse ultrasound irradiation (40 kHz) for 30 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.